8-Fluoro-3,4-dihydroisoquinolin-1(2H)-one
Description
The study of heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements, is a cornerstone of modern chemistry. Among these, the isoquinolone framework has garnered significant attention. When this core structure is modified with a fluorine atom at the eighth position, it gives rise to 8-Fluoro-3,4-dihydroisoquinolin-1(2H)-one, a compound that stands at the intersection of several key areas of chemical inquiry.
The isoquinoline (B145761) scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. nih.govnih.govrsc.org This designation stems from its frequent appearance in a wide array of biologically active natural products and synthetic pharmaceuticals. researchgate.netmdpi.com Isoquinoline and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net The partially saturated forms, such as dihydro- and tetrahydroisoquinolines, are also crucial components of many bioactive compounds. mdpi.comnih.gov
The versatility of the isoquinolone core allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the molecule's properties for specific applications. rsc.org This structural adaptability has made the isoquinolone framework a focal point for the development of new therapeutic agents and a subject of intense synthetic and medicinal chemistry research. nih.govresearchgate.net
The introduction of fluorine into organic molecules is a widely employed strategy in modern drug discovery. researchgate.netresearchgate.net The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics. researchgate.netchim.itrsc.org
Strategically placing fluorine atoms can lead to improvements in metabolic stability, bioavailability, and binding affinity to target proteins. researchgate.netrsc.orgnih.gov For instance, the presence of a fluorine atom can alter the acidity or basicity of nearby functional groups and can influence the molecule's conformation, which can be critical for its interaction with biological targets. chim.it In the context of heterocyclic compounds, fluorination has been shown to enhance the biological potency of various scaffolds. chim.itresearchgate.net The incorporation of fluorine is a key tool for medicinal chemists to optimize lead compounds into effective drugs. nih.gov
Research into this compound and its derivatives is an active area of investigation. This compound serves as a valuable building block in the synthesis of more complex molecules, particularly those with potential applications in the central nervous system. nih.govmdpi.com For example, it is a key intermediate in the preparation of 1,8-disubstituted tetrahydroisoquinolines, a class of compounds that has shown promise as drug candidates. nih.govresearchgate.net
Studies have described synthetic routes to 8-fluoro-3,4-dihydroisoquinoline (B12937770), a closely related precursor, often utilizing methods like directed ortho-lithiation. nih.govmdpi.com The fluorine atom at the 8-position can be strategically replaced or can influence the reactivity of the molecule in subsequent chemical transformations. nih.gov While much of the research focuses on its synthetic utility, the inherent properties of the fluorinated isoquinolone core suggest potential for direct biological activity. For instance, derivatives of the broader 3,4-dihydroisoquinolin-1(2H)-one scaffold have been investigated for their antioomycete activity against plant pathogens. rsc.org
Future research is likely to continue exploring the synthesis of novel derivatives of this compound and evaluating their biological profiles. The strategic placement of the fluorine atom in this scaffold provides a unique opportunity to develop compounds with tailored properties for various therapeutic and industrial applications.
Data and Properties
Below are tables detailing some of the known properties and identifiers for this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 1368930-77-1 guidechem.com |
| Molecular Formula | C9H8FNO guidechem.com |
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-fluoro-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-3H,4-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFCPCDWCRMUFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Fluoro 3,4 Dihydroisoquinolin 1 2h One and Its Derivatives
Directed Ortho-Lithiation Strategies for Accessing 8-Substituted Dihydroisoquinoline Precursors
Directed ortho-lithiation is a powerful strategy for the regioselective functionalization of aromatic rings. By employing a directing metalation group (DMG), a lithium-halogen exchange or deprotonation can be precisely controlled to occur at the position ortho to the DMG. This method is particularly effective for introducing substituents at the C-8 position of the isoquinoline (B145761) framework.
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline (B12937770) via Directed Ortho-Lithiation
A straightforward and effective synthesis for 8-fluoro-3,4-dihydroisoquinoline relies on a directed ortho-lithiation reaction. nih.govnih.govresearchgate.netproquest.com The ortho-directing capability of the fluorine atom is well-documented and is exploited in this synthetic sequence. researchgate.net
The process begins with the preparation of a suitable precursor, N-[2-(3-fluorophenyl)ethyl]pivalamide. This starting material is subjected to lithiation using butyllithium (B86547) (BuLi) in tetrahydrofuran (B95107) (THF) at a low temperature of -78 °C. nih.gov The low temperature is critical to prevent the formation of an aryne intermediate through the elimination of lithium fluoride (B91410) (LiF). nih.govresearchgate.net The pivaloyl group on the nitrogen atom acts as a directing group, and in concert with the fluorine atom, directs the lithiation to the C-2 position of the phenyl ring, which is the common ortho site to both substituents. nih.gov
Subsequent treatment of the in-situ generated lithiated intermediate with an electrophile, such as N,N-dimethylformamide (DMF), introduces a formyl group at the targeted position, yielding the aldehyde precursor, N-(2-formyl-3-fluorophenethyl)pivalamide. nih.gov
Table 1: Key Steps in the Synthesis of 8-Fluoro-3,4-dihydroisoquinoline via Ortho-Lithiation nih.gov
| Step | Reactants | Reagents | Product | Yield |
|---|---|---|---|---|
| 1 | N-[2-(3-fluorophenyl)ethyl]amine | Pivaloyl chloride, Et₃N, CH₂Cl₂ | N-[2-(3-fluorophenyl)ethyl]pivalamide | 99% |
| 2 | N-[2-(3-fluorophenyl)ethyl]pivalamide | 1. BuLi, THF, -78 °C; 2. DMF | N-(2-formyl-3-fluorophenethyl)pivalamide | 68% (for two steps) |
| 3 | N-(2-formyl-3-fluorophenethyl)pivalamide | aq. HCl (10%), CH₂Cl₂ | 8-Fluoro-3,4-dihydroisoquinoline hydrochloride hydrate (B1144303) | 74% |
Subsequent Cyclization Approaches to the Dihydroisoquinolinone Core
The final step to form the dihydroisoquinoline ring system is an acid-catalyzed cyclization. nih.gov The aldehyde precursor, N-(2-formyl-3-fluorophenethyl)pivalamide, when treated with aqueous hydrochloric acid, undergoes an intramolecular cyclization. This reaction proceeds with the simultaneous cleavage of the pivaloyl protecting group to yield the desired 8-fluoro-3,4-dihydroisoquinoline, which can be isolated as its hydrochloride hydrate salt. nih.gov While this specific route yields a dihydroisoquinoline, modifications in the cyclization precursor, such as using a carboxylic acid derivative instead of an aldehyde, can lead directly to the 3,4-dihydroisoquinolin-1(2H)-one core. The Castagnoli–Cushman reaction, for instance, utilizes a homophthalic anhydride (B1165640) and an imine with an aldehyde to synthesize various 3,4-dihydroisoquinolin-1(2H)-one derivatives. rsc.org
Transition Metal-Catalyzed Syntheses of Isoquinolone Scaffolds
Transition metal catalysis offers a powerful and versatile alternative for constructing isoquinolone scaffolds. These methods often rely on C-H activation, a process that allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds, leading to high atom economy and novel bond formations. Catalysts based on rhodium, cobalt, and palladium are prominent in this field.
Rhodium-Catalyzed C-H Activation and Annulation Reactions
Rhodium(III) catalysts are highly effective for the synthesis of isoquinolones through the C-H activation and annulation of benzamides with alkynes. nih.govnih.gov In these reactions, an amide directing group, such as an N-methoxy or N-pivaloyloxy group on a benzhydroxamic acid, facilitates the ortho-C-H activation of the benzene (B151609) ring by the rhodium catalyst. nih.gov The resulting rhodacycle intermediate then undergoes migratory insertion with an alkyne coupling partner. Subsequent reductive elimination and tautomerization furnish the 3,4-disubstituted isoquinolone product. nih.gov
This methodology has been expanded to include three-component coupling reactions, for example, between oxazolines, vinylene carbonate, and carboxylic acids, to construct diverse isoquinolone products under redox-neutral conditions. rsc.org Another approach uses benzoylhydrazines and alkynes, where an internally oxidizing directing group strategy enables the Rh(III)-catalyzed synthesis of isoquinolones. nih.govrsc.org Furthermore, protocols have been developed using air as the sole oxidant in an aqueous medium, presenting a greener synthetic route. researchgate.net
Table 2: Examples of Rhodium-Catalyzed Isoquinolone Synthesis
| Starting Materials | Catalyst System | Key Features | Reference |
|---|---|---|---|
| O-pivaloyl benzhydroxamic acids and cyclopropenes | [RhCp*Cl₂]₂ / CsOAc | Access to 4-substituted isoquinolones via alkenylation. | nih.gov |
| Benzoylhydrazines and alkynes | Rh(III) catalyst | Utilizes an internally oxidizing directing group. | nih.govrsc.org |
| N-alkyl benzamides and alkynes | Rh(III) catalyst / Air (oxidant) | Green chemistry approach using water as a solvent. | researchgate.net |
Cobalt-Catalyzed Redox-Neutral Annulations
Cost-effective cobalt catalysts have emerged as a viable alternative to more expensive noble metals for isoquinolone synthesis. cjcatal.com Co(III)-catalyzed C-H activation processes enable the redox-neutral synthesis of isoquinoline derivatives. snnu.edu.cn One such method involves the annulative coupling between N-sulfinyl imines and alkynes. cjcatal.comsnnu.edu.cn The reaction proceeds through a C-H activation mechanism assisted by the oxidizing N-S bond, which acts as an internal oxidant, thus avoiding the need for external oxidizing agents. snnu.edu.cn This approach demonstrates broad substrate scope and functional group tolerance. cjcatal.comsnnu.edu.cn Similarly, cobalt-catalyzed annulation of anilides with internal alkynes, often assisted by a Lewis acid like Zn(OTf)₂, has been developed for the efficient synthesis of related quinoline (B57606) scaffolds, highlighting the versatility of cobalt in C-H activation/annulation strategies. rsc.org
Palladium-Mediated Cyclization and Functionalization Pathways
Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of isoquinoline and isoquinolone systems. nih.govacs.org Palladium-catalyzed C-H activation/annulation between N-methoxy benzamides and 2,3-allenoic acid esters provides a route to 3,4-substituted dihydroisoquinolones with good yields and excellent regioselectivity. mdpi.com
Another powerful strategy is the palladium-catalyzed iminoannulation of internal alkynes, which has been used to generate diverse libraries of isoquinoline derivatives. nih.gov Tandem reactions, such as a one-pot, two-step palladium(II)-catalyzed C-H allylation of benzylamines with allyl acetate (B1210297) followed by intermolecular amination and aromatization, have been developed to synthesize 3-methylisoquinolines. acs.org Dehydrogenative C-H cyclization is another palladium-catalyzed pathway, for example, in the synthesis of isoindolinones from 2-methyl-N-substituted benzamides, which can proceed even with a heterogeneous Pd/C catalyst without the need for a stoichiometric oxidant. nih.gov
Table 3: Overview of Compounds Mentioned
| Compound Name | Structure |
|---|---|
| 8-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | |
| 8-Fluoro-3,4-dihydroisoquinoline | |
| N-[2-(3-fluorophenyl)ethyl]pivalamide | |
| N-(2-formyl-3-fluorophenethyl)pivalamide | |
| Butyllithium (BuLi) | |
| N,N-dimethylformamide (DMF) | |
| O-pivaloyl benzhydroxamic acid | |
| N-sulfinyl imine | |
| N-methoxybenzamide | |
| 2,3-allenoic acid ester | |
| Benzylamine |
Iridium-Catalyzed Regioselective Arylations at C4 and C8 Positions
The precise functionalization of the isoquinolone core is critical for developing new chemical entities. Catalyst-controlled C-H arylation has emerged as a powerful strategy for achieving regioselectivity that is otherwise difficult to obtain. organic-chemistry.orgacs.orgnih.gov While palladium catalysts have been shown to favor arylation at the C4 position through an electrophilic palladation pathway, iridium catalysis provides a distinct and complementary selectivity. organic-chemistry.org
An Iridium(III) catalytic system facilitates the C-C bond formation exclusively at the C8 position of the isoquinolone scaffold. organic-chemistry.orgacs.org This remarkable regioselectivity is achieved through a chelate-directed C-H activation mechanism, where the carbonyl group at C1 directs the iridium catalyst to the sterically accessible C8-H bond. organic-chemistry.org The optimized catalytic system typically involves a combination of an iridium precursor, such as [IrCp*Cl₂]₂, and a silver salt additive like silver hexafluoroantimonate (AgSbF₆) in a solvent such as acetic acid (AcOH). organic-chemistry.org This method successfully couples various isoquinolone substrates with aryliodonium salts, tolerating a range of functional groups on both coupling partners and producing diverse C8-arylated isoquinolones in high yields. organic-chemistry.org
Table 1: Iridium-Catalyzed C8-Arylation of Isoquinolones This table is interactive. Click on the headers to sort.
| Substrate | Arylating Agent | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| Isoquinolone | Diphenyliodonium tetrafluoroborate | [IrCpCl₂]₂ / AgSbF₆ | 93 | organic-chemistry.org |
| N-Methylisoquinolone | Bis(4-methoxyphenyl)iodonium tetrafluoroborate | [IrCpCl₂]₂ / AgSbF₆ | 85 | organic-chemistry.org |
Platinum-Catalyzed Nitrile Hydrolysis and Cyclization Reactions
Platinum complexes are effective catalysts for the hydration of nitriles to primary amides, a transformation that is fundamental to the synthesis of lactams like 3,4-dihydroisoquinolin-1(2H)-one. researchgate.netorgsyn.orgorganic-chemistry.org This catalytic hydration represents a mild and atom-economical alternative to traditional methods that often require harsh acidic or basic conditions, which can be incompatible with sensitive functional groups. google.com The Ghaffar-Parkins catalyst, a platinum(II) complex, is particularly noteworthy for its high activity and chemoselectivity in this transformation. orgsyn.org
In the context of isoquinolone synthesis, this methodology can be integrated into a cyclization sequence. A plausible route begins with a precursor such as a 2-(cyanomethyl)benzoic acid derivative. The platinum-catalyzed hydrolysis first converts the nitrile group into a primary amide. This intermediate, under appropriate thermal or acid/base-catalyzed conditions, can then undergo an intramolecular cyclization (dehydration) to form the six-membered lactam ring of the 3,4-dihydroisoquinolin-1(2H)-one scaffold. This two-step, one-pot approach streamlines the synthesis by avoiding the isolation of the intermediate amide.
Multicomponent Reactions (MCRs) for Diverse Dihydroisoquinolinone Architectures
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and ability to rapidly generate molecular complexity. Several MCRs have been adapted for the synthesis of dihydroisoquinolinone frameworks.
Castagnoli–Cushman Reaction (CCR) for 3,4-Dihydroisoquinolin-1(2H)-one Derivatives
The Castagnoli–Cushman Reaction (CCR) is a powerful method for synthesizing a wide variety of lactam-containing heterocycles. mdpi.com In its application toward dihydroisoquinolinones, the reaction typically involves the condensation of a homophthalic anhydride, an aldehyde or ketone, and an amine source. nih.govacs.org A three-component variant using homophthalic anhydride, a carbonyl compound, and ammonium (B1175870) acetate has been successfully employed to prepare 1-oxo-3,4-dihydroisoquinoline-4-carboxamides. nih.govtandfonline.com
This reaction proceeds through the formation of an imine from the carbonyl compound and amine, which then reacts with the homophthalic anhydride. Subsequent cyclization and rearrangement afford the dihydroisoquinolinone core, often with a carboxylic acid or related functional group at the C4 position. mdpi.comnih.gov This strategy has been specifically used to synthesize fluorinated analogues, such as 7-fluoro-3,4-dihydroisoquinolin-1(2H)-one derivatives, by starting with a corresponding 4-fluorohomophthalic anhydride. nih.govtandfonline.com The reaction can exhibit diastereoselectivity, which is influenced by the reaction conditions and the structure of the substrates. acs.org
Table 2: Castagnoli-Cushman Reaction for Dihydroisoquinolinone Synthesis This table is interactive. Click on the headers to sort.
| Anhydride Component | Carbonyl Component | Amine Source | Resulting Scaffold | Reference |
|---|---|---|---|---|
| Homophthalic anhydride | Cyclopropanecarboxaldehyde | Ammonium Acetate | 3-Cyclopropyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide | nih.govtandfonline.com |
| 7-Fluorohomophthalic anhydride | Cyclopropanecarboxaldehyde | Ammonium Acetate | 3-Cyclopropyl-7-fluoro-1-oxo-3,4-dihydroisoquinoline-4-carboxamide | nih.govtandfonline.com |
Ugi Reaction and its Integration in Isoquinolone Scaffold Construction
The Ugi four-component reaction (Ugi-4CR) is one of the most prominent MCRs, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a characteristic α-acylamino amide product. researchgate.netresearchgate.net While the primary Ugi product is a linear, flexible peptide-like molecule, its true power in heterocyclic synthesis is realized through post-Ugi transformations. rsc.org
To construct rigid, drug-like scaffolds such as isoquinolones, the linear Ugi adduct, containing strategically placed functional groups, is subjected to a subsequent cyclization step. rsc.orgnih.gov This can be achieved through various means, often catalyzed by metals like palladium or gold. rsc.org The functional group compatibility of the Ugi reaction allows for the incorporation of precursors that can readily participate in intramolecular reactions to form the desired heterocyclic ring system, providing a highly modular and diversity-oriented approach to complex molecular architectures. nih.govnih.gov
Application of Pomeranz–Fritsch and Schlittler–Müller Reactions for Isoquinoline Synthesis
The Pomeranz–Fritsch reaction is a classic method for synthesizing isoquinolines via the acid-catalyzed cyclization of a benzalaminoacetal. nih.govthermofisher.com This reaction, first reported in 1893, involves the condensation of an aromatic aldehyde with an aminoacetal, followed by ring closure using a strong acid. thermofisher.comdrugfuture.com A significant modification, known as the Schlittler–Müller reaction, utilizes benzylamines and glyoxal (B1671930) semiacetal as starting materials, offering an alternative route. nih.govdrugfuture.com
These established reactions have found new life by being integrated into MCR-based strategies. nih.govresearchgate.net Specifically, the Pomeranz–Fritsch reaction and its Schlittler–Müller modification have been successfully applied as a post-cyclization strategy following an Ugi reaction. nih.govnih.gov In this sequence, the components of the Ugi reaction are chosen to generate a product that, upon deprotection or activation, becomes a suitable precursor for an intramolecular Pomeranz–Fritsch type cyclization, leading to the formation of diverse and complex isoquinoline scaffolds. nih.gov
Stereoselective and Regioselective Synthetic Approaches
Achieving control over regiochemistry and stereochemistry is a central goal in modern organic synthesis. For the this compound system, several approaches exemplify these principles.
Regioselectivity: The synthesis of the core intermediate, 8-fluoro-3,4-dihydroisoquinoline, can be achieved with high regioselectivity using a directed ortho-lithiation strategy. nih.gov This involves the lithiation of a suitably protected 3-fluorophenylethylamine, where the directing group guides the metalation to the position ortho to it (which is C2 relative to the ethylamine (B1201723) side chain), followed by formylation and acid-catalyzed cyclization. nih.gov Furthermore, the iridium-catalyzed C-H arylation discussed previously is a premier example of catalyst-controlled regioselectivity, providing exclusive access to C8-substituted isoquinolones, a feat not achievable with other methods. organic-chemistry.orgacs.org
Stereoselectivity: Stereochemical control is crucial when creating chiral centers. The Castagnoli-Cushman reaction, for instance, generates new stereocenters at the C3 and C4 positions of the isoquinolone ring. nih.gov The reaction can proceed with varying degrees of diastereoselectivity, and in some cases, can be optimized to favor the formation of a single diastereomer. acs.org While specific stereoselective syntheses for this compound are not broadly detailed, the development of organocatalytic, one-pot multistep transformations to create related fluorinated quinolinone derivatives with high diastereoselectivity highlights the ongoing progress in this area. nih.gov These methods often involve sequential condensation, aza-Michael addition, and electrophilic fluorination steps to build the stereochemically rich heterocyclic core under mild conditions. nih.gov
Control of Stereochemistry in Dihydroisoquinolinone Synthesis
Achieving stereocontrol is critical when synthesizing biologically active molecules. For dihydroisoquinolinones, which can possess multiple stereocenters, several diastereoselective and enantioselective methods have been developed.
One of the most powerful methods for diastereoselective synthesis is the Castagnoli-Cushman Reaction (CCR) . This multicomponent reaction, typically involving a homophthalic anhydride, an amine, and an aldehyde, provides dihydroisoquinolinones in good yields and with excellent diastereoselectivity. Mechanistic studies have shown that the reaction proceeds through a Mannich-like mechanism, which accounts for the high degree of stereocontrol. The reaction generally favors the formation of trans products with respect to the vicinal aryl groups, a stereochemical outcome that has been unequivocally confirmed by single-crystal X-ray analysis. The CCR is remarkably versatile, tolerating a wide range of substituents and even allowing for the synthesis of complex, fused polyheterocyclic systems.
For enantioselective synthesis, transition metal-catalyzed reactions have proven effective. A notable example is the Palladium-catalyzed asymmetric Heck/Suzuki domino reaction . This method enables the synthesis of chiral disubstituted dihydroisoquinolinones in good yields and with excellent enantioselectivities. The reaction demonstrates high functional group tolerance, accommodating various aryl and alkenyl boronates.
| Stereoselective Method | Key Reagents | Stereochemical Outcome | Key Features |
| Castagnoli-Cushman Reaction | Homophthalic anhydride, amine, aldehyde | High diastereoselectivity (typically trans) | Multicomponent, good yields, versatile substrate scope. |
| Asymmetric Heck/Suzuki Domino Reaction | Aryl/alkenyl boronates, Pd/Xu-Phos catalyst | Excellent enantioselectivity | High functional group tolerance. |
| Asymmetric C-H Functionalization | N-chlorobenzamides, alkenes, Co(III)-chiral Cp complexes | Excellent enantioselectivities | Broad alkene scope, high regioselectivities. |
Regioselective Functionalization of the Isoquinolone Ring System
The ability to selectively introduce functional groups at specific positions on the isoquinolone ring is essential for structure-activity relationship (SAR) studies. Transition metal-catalyzed C-H activation has emerged as a dominant strategy for achieving high regioselectivity.
The regioselectivity can often be controlled by the choice of catalyst, ligand, or directing group. For instance, Cobalt(III)-catalyzed C-H annulation of arylamides with 1,3-dienes provides a regio- and chemoselective route to 3,4-dihydroisoquinolinones. Similarly, Rhodium(III)-catalyzed C-H activation using different coupling partners can lead to selective functionalization. The use of ethylene (B1197577) or propyne (B1212725) as coupling partners in Rh(III)-catalyzed cycloadditions allows for the selective synthesis of 3,4-dihydroisoquinolones or 3-methylisoquinolones, respectively.
A powerful example of ligand-controlled regioselectivity is the Rh(III)-catalyzed C-H activation for the synthesis of 4-methyl-substituted dihydroisoquinolones. By using a specific rhodium precatalyst, [CptRhCl2]2, with propene gas, good to excellent levels of regioselectivity for the C-4 position are achieved. Furthermore, Cp*Co(III)-catalysis has been used for a reverse regioselective [4+2] annulation with vinyl silanes to produce 4-silylated isoquinolones, which can be subsequently converted to the parent 3,4-dihydroisoquinolones. nih.gov
| Position | Method | Catalyst/Reagents | Key Outcome |
| C-4 | Rh(III)-Catalyzed C-H Activation | [CptRhCl2]2, propene | Regioselective synthesis of 4-methyl derivatives. |
| C-4 | Cp*Co(III)-Catalyzed C-H Annulation | Vinyl silanes | Reverse regioselectivity to yield 4-silylated products. nih.gov |
| General | Pd-Catalyzed Annulation | N-sulfonyl amides, 1,3-dienes | Provides vinyl-substituted dihydroisoquinolones. |
Contemporary Synthetic Innovations
Recent advancements in synthetic chemistry have provided novel and efficient pathways to the dihydroisoquinolinone scaffold, often emphasizing milder conditions and environmental sustainability.
Three-Step Cross-Coupling/Cyclization/N-Deprotection/N-Alkylation Sequences
A highly versatile and general method for preparing a diverse array of N-substituted 3,4-dihydroisoquinolin-1(2H)-ones involves a three-step sequence. nih.gov
Cross-Coupling: The synthesis begins with a cross-coupling reaction. Ethyl 2-bromobenzoates are coupled with potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate to produce N-Boc protected (hetero)aryl-substituted ethylamines. nih.gov
Cyclization: These intermediates then undergo a base-mediated ring closure to form the dihydroisoquinolinone ring system. nih.gov
N-Deprotection/N-Alkylation: The final stage involves the removal of the Boc protecting group followed by N-alkylation to install the desired substituent on the lactam nitrogen, yielding the final N-substituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.gov
This sequence has been successfully extended to produce a variety of related heterocyclic structures, demonstrating its robustness and broad applicability. nih.gov
Chemical Transformations and Functionalization of 8 Fluoro 3,4 Dihydroisoquinolin 1 2h One
Reduction Reactions Leading to Tetrahydroisoquinoline Derivatives
The amide (lactam) functionality in the 8-Fluoro-3,4-dihydroisoquinolin-1(2H)-one ring is susceptible to reduction by powerful hydrating agents. Unlike ketones or esters, the carbonyl group of an amide is typically reduced completely to a methylene (B1212753) group (CH₂) using strong reducers like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reaction effectively converts the lactam into a cyclic amine.
The reduction of this compound would yield 8-fluoro-1,2,3,4-tetrahydroisoquinoline. This transformation is significant as it removes the carbonyl group, increases the flexibility of the heterocyclic ring, and introduces a basic nitrogen center, fundamentally altering the molecule's character and potential as a pharmacophore. While specific literature on the reduction of this exact molecule is scarce, the reaction is a standard transformation for cyclic amides. masterorganicchemistry.comyoutube.com
Table 1: General Reduction of this compound This table illustrates the expected product based on standard amide reduction principles.
| Reactant | Reagents | Product | Description |
| This compound | 1. LiAlH₄ 2. H₂O | 8-Fluoro-1,2,3,4-tetrahydroisoquinoline | Complete reduction of the lactam carbonyl to a methylene group, forming the corresponding saturated heterocyclic amine. |
Alkylation Reactions at Nitrogen and Carbon Centers of the Dihydroisoquinolinone Scaffold
Alkylation of the 3,4-dihydroisoquinolin-1(2H)-one scaffold can occur at both the nitrogen and carbon atoms, providing a direct route to increase molecular complexity.
Nitrogen (N)-Alkylation: The nitrogen atom of the lactam can be alkylated under various conditions, typically involving a base to deprotonate the N-H group followed by reaction with an alkyl halide. This functionalization is a common strategy in medicinal chemistry to introduce substituents that can modulate solubility, metabolic stability, and receptor affinity. Rhodium(III)-catalyzed processes have also been developed for the N-alkylation of the general 3,4-dihydroisoquinolin-1(2H)-one scaffold. nih.gov
Carbon (C)-Alkylation: While less common than N-alkylation, direct alkylation at carbon positions is also a viable strategy. For related heterocyclic systems like 3,4-dihydroquinoxalin-2-ones, direct Csp³–H alkylation has been achieved using organophotoredox catalysis, suggesting that similar radical-based methods could potentially be applied to the C4 position of the dihydroisoquinolinone core. rsc.org
Table 2: General Alkylation Strategies for the Dihydroisoquinolinone Scaffold This table outlines general alkylation reactions applicable to the 3,4-dihydroisoquinolin-1(2H)-one core.
| Reaction Type | Position | Reagents & Conditions | Product Type |
| N-Alkylation | N-2 | Base (e.g., NaH), Alkyl Halide (R-X) | N-substituted dihydroisoquinolinone |
| C-H Allylation/N-Alkylation | C-8/N-2 | Rh(III) catalyst, 2-methylidenetrimethylene carbonate | C8-allyl, N-alkyl dihydroisoquinolinone |
Nucleophilic Aromatic Substitution (SNAr) for Fluorine-Amine Exchange to Yield Amino-Substituted Derivatives
The fluorine atom at the C8 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the fused heterocyclic ring system. This allows for the displacement of the fluoride (B91410) ion by various nucleophiles, most notably amines, to generate a diverse array of 8-amino-substituted derivatives.
While specific studies on this compound are limited, extensive research on the closely related compound, 8-fluoro-3,4-dihydroisoquinoline (B12937770) (an imine), demonstrates the feasibility of this reaction. nih.govnih.gov In these studies, heating the substrate with primary or secondary cyclic amines like morpholine (B109124) and pyrrolidine (B122466) leads to the corresponding 8-(amino)-3,4-dihydroisoquinolines in moderate to good yields. nih.gov The C=N double bond in the imine was noted to activate the fluorine atom towards this substitution. nih.gov A similar activating effect is expected from the C=O group in the lactam.
Table 3: Representative SNAr Reactions on the Analogous 8-Fluoro-3,4-dihydroisoquinoline Data adapted from studies on 8-fluoro-3,4-dihydroisoquinoline, a structurally similar compound. nih.gov
| Amine Nucleophile | Conditions | Product | Yield |
| Morpholine | 80 °C, sealed tube | 8-(Morpholin-4-yl)-3,4-dihydroisoquinoline | 51% |
| Pyrrolidine | 80 °C, sealed tube | 8-(Pyrrolidin-1-yl)-3,4-dihydroisoquinoline | 49% |
| Piperidine | 80 °C, sealed tube | 8-(Piperidin-1-yl)-3,4-dihydroisoquinoline | 17% |
Derivatization Strategies for Enhancing Molecular Diversity and Functional Group Compatibility
The chemical handles present in this compound—the lactam N-H, the activatable C8-fluorine, and the methylene groups—provide multiple avenues for derivatization. A comprehensive strategy for enhancing molecular diversity involves the sequential or combinatorial application of the reactions described above.
For instance, an initial SNAr reaction can introduce a key amino substituent at the C8 position. The resulting product can then undergo N-alkylation to further modify the scaffold. Alternatively, reduction of the lactam can be followed by N-alkylation of the newly formed saturated amine, leading to a different class of compounds. researchgate.net
Furthermore, multicomponent reactions like the Castagnoli–Cushman reaction (CCR) represent a powerful strategy for building functionalized 3,4-dihydroisoquinolin-1(2H)-one cores from simpler starting materials. rsc.org This approach allows for the introduction of diversity at the N2, C3, and C4 positions in a single synthetic operation, offering broad compatibility with various functional groups and providing rapid access to libraries of complex derivatives. rsc.org
Structural Analysis and Spectroscopic Characterization of 8 Fluoro 3,4 Dihydroisoquinolin 1 2h One Derivatives
Advanced Spectroscopic Methods in Structural Elucidation
The precise structure of 8-Fluoro-3,4-dihydroisoquinolin-1(2H)-one and its analogues is confirmed through the synergistic use of several spectroscopic methods. Each technique offers unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon and proton skeletons of a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative. mdpi.com In the ¹H NMR spectrum, characteristic signals include a broad singlet for the N-H proton, multiplets for the aromatic protons, and triplets for the two methylene (B1212753) groups (-CH₂-) in the dihydroisoquinoline ring. mdpi.com The coupling between the fluorine atom and adjacent protons (J-coupling) provides crucial information about the fluorine's position. mdpi.com
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. The carbon atom bonded to the fluorine exhibits a characteristic splitting pattern due to C-F coupling. The carbonyl carbon of the lactam ring also shows a distinct chemical shift. mdpi.com
¹⁹F NMR provides direct evidence for the presence and chemical environment of the fluorine atom. The chemical shift and coupling patterns in the ¹⁹F spectrum are highly sensitive to the electronic environment, confirming the 8-position of the fluorine substituent. mdpi.com
Mass Spectrometry (MS) determines the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₉H₈FNO). mdpi.comguidechem.com Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by showing the loss of specific fragments, such as CO or ethylene (B1197577).
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound include a strong absorption band for the carbonyl (C=O) stretching of the lactam ring and another for the N-H stretching vibration. mdpi.com The presence of the aromatic ring is confirmed by C=C stretching bands and C-H bending vibrations. mdpi.com
The following table summarizes the key spectroscopic data for this compound.
| Spectroscopic Technique | Key Observations and Interpretations |
| ¹H NMR | Signals for aromatic, methylene, and N-H protons; coupling between fluorine and adjacent protons confirms substitution pattern. mdpi.com |
| ¹³C NMR | Distinct signals for all nine carbon atoms, including the carbonyl carbon and the fluorine-bound carbon, which shows C-F coupling. mdpi.com |
| ¹⁹F NMR | A single signal with coupling to adjacent protons, confirming the presence and position of the fluorine atom. mdpi.com |
| Mass Spectrometry (MS) | Provides the exact molecular weight and elemental composition (C₉H₈FNO). mdpi.comguidechem.com |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C=O (lactam), and aromatic C=C and C-H bonds. mdpi.com |
Conformational Analysis of the 3,4-Dihydroisoquinolin-1(2H)-one Ring System
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is not planar. The dihydro portion of the ring system, containing two sp³-hybridized carbon atoms, allows for conformational flexibility. The study of different spatial arrangements of atoms resulting from single bond rotation is known as conformational analysis. libretexts.org
The most stable conformations of the 3,4-dihydroisoquinolin-1(2H)-one ring system are typically puckered to relieve ring strain. The two most likely conformations are a "twist-boat" or a "half-chair" form. The exact conformational preference can be influenced by the nature and position of substituents on the ring. Computational modeling and advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can be employed to determine the predominant conformation in solution. These studies are crucial for understanding the three-dimensional shape of the molecule, which can in turn influence its biological activity and physical properties.
Influence of Fluorine Substitution on Electronic Distribution and Molecular Geometry
The substitution of a hydrogen atom with a fluorine atom at the 8-position of the 3,4-dihydroisoquinolin-1(2H)-one ring has significant stereoelectronic consequences. Fluorine is the most electronegative element, and its presence strongly influences the electronic distribution and geometry of the molecule. vaia.com
Following a comprehensive search for scientific literature, it has been determined that specific computational and theoretical investigations focusing solely on the chemical compound This compound , as outlined in the user's request, are not available in the public domain.
The detailed analysis requested—including Density Functional Theory (DFT) studies on β-Fluoro elimination and C-N bond formation, Natural Bond Orbital (NBO) analysis for regioselectivity, and Quantitative Structure-Activity Relationship (QSAR) modeling through Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)—appears to be based on a presupposition of existing research that could not be located.
While general information exists for the synthesis of the related compound 8-fluoro-3,4-dihydroisoquinoline (B12937770) nih.govresearchgate.netnih.gov and QSAR studies have been performed on other derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, nih.govrsc.org no documents were found that provide the specific energetic, mechanistic, and predictive modeling data requested for the 8-fluoro-substituted lactam.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided, highly specific outline for "this compound." Attempting to do so by extrapolating from related but distinct chemical entities would result in scientifically unfounded and speculative content, violating the core requirements of accuracy and strict adherence to the specified subject.
Computational and Theoretical Investigations of 8 Fluoro 3,4 Dihydroisoquinolin 1 2h One
Molecular Docking Simulations for Ligand-Target Interaction Profiling
No published research was identified that specifically details molecular docking simulations for 8-Fluoro-3,4-dihydroisoquinolin-1(2H)-one.
There are currently no available studies in the scientific literature that predict or analyze the binding modes of this compound with any enzyme active sites or receptors. Consequently, data regarding its binding affinity, specific amino acid interactions, or hydrogen bond patterns are not available.
No research was found that explores the potential for this compound to chelate with divalent metal ions in biological systems. As such, there is no information on its binding affinity, stoichiometry, or coordination modes with ions such as zinc, copper, or iron.
Biological Activity and Molecular Mechanisms of 8 Fluoro 3,4 Dihydroisoquinolin 1 2h One Derivatives in Vitro Studies
Modulation of Enzyme Activity by Dihydroisoquinolinone Scaffolds
The dihydroisoquinolinone framework has proven to be a versatile template for the design of potent and selective enzyme inhibitors.
Poly(ADP-ribose) Polymerase (PARP) Family Inhibition, with Focus on PARP10 Selectivity
The Poly(ADP-ribose) Polymerase (PARP) superfamily of enzymes plays a critical role in various cellular processes, including DNA repair and signaling. While inhibitors of PARP1/2 are established cancer therapeutics, the lack of selective inhibitors for other family members has hindered the understanding of their specific biological roles. researchgate.net Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have emerged as a promising class of PARP inhibitors.
A novel 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold was designed for the development of new PARP inhibitors. nih.gov Through iterative synthesis and in vitro testing, researchers identified a lead compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one , which demonstrated significant inhibitory activity. nih.gov This class of inhibitors is believed to act as NAD+ mimetics, binding to the catalytic domain of the PARP enzymes. nih.gov
Significant efforts have been directed toward achieving selectivity for specific PARP family members. A chemical genetics approach has been particularly fruitful for targeting PARP10. researchgate.net By engineering a mutant of PARP10 (LG-PARP10) with a unique pocket in its active site, researchers were able to design C-7 substituted 3,4-dihydroisoquinolin-1(2H)-one analogues that selectively inhibit this mutant over the wild-type enzyme. One such analogue, featuring a bromo substitution at the C-7 position, exhibited a 10-fold selectivity for the engineered LG-PARP10. researchgate.net Further studies explored substitutions at the C-5 and C-6 positions, identifying compounds with IC₅₀ values against PARP10 in the low micromolar range. nih.gov
| Compound | Substitution | PARP10 IC₅₀ (μM) | Reference |
|---|---|---|---|
| Compound 1 | C-6 Phenyl | 2.5 | nih.gov |
| Compound 2 | C-5 Methyl | 8.6 | nih.gov |
HIV-1 Integrase Inhibition
HIV-1 integrase (IN) is a vital enzyme for the replication of the virus, as it catalyzes the integration of viral DNA into the host cell's genome, making it a key therapeutic target. researchgate.netnih.gov The dihydroisoquinolinone scaffold has been investigated for its potential in developing HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov
Important structural features for many INSTIs include a coplanar arrangement of heteroatoms capable of chelating the two magnesium ions in the enzyme's active site, along with a halophenyl group that fits into a hydrophobic pocket. nih.gov Research into this area led to the synthesis of 7,8-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one derivatives as potential HIV-1 IN inhibitors. These compounds, which feature the characteristic dihydroxy-metal-chelating moiety on the fused nih.govnih.gov ring system, demonstrated inhibitory potency in the low micromolar range in in vitro assays. nih.gov A related scaffold, 2-hydroxyisoquinoline-1,3(2H,4H)-dione, has also been reported to exhibit dual inhibitory activity against both HIV-1 integrase and the ribonuclease H (RNase H) function of reverse transcriptase. researchgate.net
Investigation of Other Enzyme-Targeting Mechanisms
The versatility of the dihydroisoquinolinone scaffold extends to other enzyme targets involved in various pathologies.
Aldose Reductase (AKR1B1) Inhibition: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway's overactivation is linked to the long-term complications of diabetes. nih.gov Consequently, AKR1B1 is a significant target for therapeutic intervention. While not the exact 8-fluoro isomer, novel series of 3,4-dihydroquinolin-2(1H)-one derivatives (a structural isomer of the isoquinolinone) have been designed and synthesized as dual inhibitors of AKR1B1 and reactive oxygen species (ROS). mdpi.com In these studies, the most active compound demonstrated a potent IC₅₀ value of 0.035 μM against AKR1B1. mdpi.com
Leucine Aminopeptidase (LAP) Inhibition: Leucine aminopeptidases are enzymes involved in various cellular functions, and their inhibition is a target for new therapeutic agents. nih.gov In silico screening studies have identified the 3,4-dihydroisoquinoline (B110456) scaffold as a promising starting point for the design of new LAP inhibitors. nih.gov Through computational filtering, docking simulations, and 3D-QSAR models, several 3,4-dihydroisoquinoline derivatives were identified as potential LAP inhibitors, warranting further investigation through chemical synthesis and in vitro evaluation. nih.gov
Receptor Interaction Studies
While much of the research on 8-fluoro-3,4-dihydroisoquinolin-1(2H)-one derivatives has focused on enzyme inhibition, the related tetrahydroisoquinoline scaffold has been more extensively studied for its interaction with various neurotransmitter receptors. These studies provide valuable, albeit indirect, insight into the potential neurological activities of this class of compounds.
Engagement with Cholinergic Receptors
Cholinergic receptors, which include nicotinic and muscarinic subtypes, are integral to a vast range of functions in the central and peripheral nervous systems. researchgate.net No direct studies reporting the binding or functional activity of this compound derivatives at cholinergic receptors were identified. However, research on the structurally related benzyltetrahydroisoquinolines has shown interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net For instance, laudanosine (B1674548) and armepavine (B1667600) have been identified as noncompetitive and voltage-dependent inhibitors of α7, α4β2, and α4β4 nACh receptor subtypes. researchgate.net This suggests that the broader isoquinoline (B145761) framework has the potential to interact with cholinergic targets, although specific investigation of the dihydroisoquinolinone derivatives is required.
General Receptor Agonistic and Antagonistic Effects
Comprehensive receptor screening of this compound derivatives to determine their broader agonistic or antagonistic profiles has not been reported in the available literature. However, studies on the reduced form, the tetrahydroisoquinoline scaffold, have revealed significant activity at other key CNS receptors.
One study evaluated a series of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives for their affinity to the phencyclidine (PCP) binding site within the ion channel of the NMDA receptor complex. The (S)-configured derivative with a 2-methylphenyl group at position 1 and a methyl group at position 8 showed the highest affinity, with a Ki value of 0.0374 μM. Furthermore, another tetrahydroisoquinoline derivative, SB269,652, was characterized as an allosteric antagonist at both dopamine (B1211576) D3 and D2 receptors. nih.gov These findings highlight the potential for the isoquinoline core structure to interact with critical CNS receptors, but direct pharmacological profiling of the this compound series is necessary to establish their specific receptor interaction profile.
Antimicrobial and Antifungal Mechanisms
Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have demonstrated notable activity against various plant pathogens, with particularly strong efficacy against oomycetes. nih.govrsc.org
In a study exploring new agents for plant disease management, 59 derivatives of 3,4-dihydroisoquinolin-1(2H)-one were synthesized and evaluated for their bioactivity. nih.govnih.gov The results indicated that their antioomycete activity against Pythium recalcitrans was significantly superior to their antifungal activity against six other tested phytopathogens. nih.govrsc.org
One derivative, designated as compound I23, demonstrated the highest in vitro potency against P. recalcitrans, with an EC₅₀ value of 14 μM. nih.govrsc.org This potency was considerably higher than that of the commercial fungicide hymexazol, which recorded an EC₅₀ of 37.7 μM. nih.govrsc.org The study highlighted the necessity of a C4-carboxyl group for potent activity, a finding supported by three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling. nih.govrsc.org
| Compound | EC₅₀ (μM) | Source |
|---|---|---|
| Compound I23 | 14 | nih.gov, rsc.org |
| Hymexazol (Commercial Control) | 37.7 | nih.gov, rsc.org |
While the precise interactions for this specific derivative are under investigation, studies on structurally related heterocyclic compounds, such as 8-hydroxyquinolines, provide insight into potential mechanisms. These related compounds have been shown to compromise the functional integrity of the cytoplasmic membrane, leading to the leakage of cellular components that absorb at 260 nm, such as nucleic acids and nucleotides. researchgate.net Furthermore, scanning electron microscopy of pathogens treated with these agents revealed irregular and rough cell walls with grooves, pitting, and tears, indicating severe morphological damage. researchgate.net Some quinoline (B57606) derivatives may also act by complexing with ergosterol, a key component of the fungal membrane, further disrupting its structure and function. researchgate.net This collective evidence supports the hypothesis that this compound derivatives exert their antioomycete effects by causing catastrophic damage to the pathogen's membrane systems. nih.govrsc.org
Anticancer Mechanisms
The dihydroisoquinoline scaffold has also been explored for its potential as an anticancer agent, with research pointing towards multiple mechanisms of action to inhibit cancer cell growth.
While a widely recognized mechanism for some anticancer agents, the direct inhibition of ribosomal function by this compound derivatives is a potential but less documented pathway. The disruption of ribosome biogenesis or function is a critical target for cancer therapy as it halts the protein synthesis necessary for rapid cell growth and proliferation. Further research is required to specifically elucidate whether this mechanism is a primary mode of action for this class of compounds.
A more established anticancer mechanism for this class of compounds is the inhibition of tubulin polymerization. nih.gov Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. nih.gov Agents that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase and induce apoptosis. nih.gov
A series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives were designed as analogs of Combretastatin A-4 (a known tubulin inhibitor) and evaluated for their cytotoxic activities against the CEM leukemia cell line. nih.gov Several of these compounds displayed moderate to good activity, with the most potent, compound 32, exhibiting an IC₅₀ of 0.64 μM. nih.gov Molecular docking studies suggested that these compounds bind to the colchicine (B1669291) site on tubulin, preventing its polymerization into microtubules. nih.govrsc.org This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately, cancer cell death. nih.govnih.gov
| Compound | IC₅₀ (μM) | Source |
|---|---|---|
| Compound 21 | 4.10 | nih.gov |
| Compound 32 | 0.64 | nih.gov |
Role of the Fluorine Atom in Biological Activity and Binding Affinity Enhancement
The strategic placement of fluorine atoms is a common and effective strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. researchgate.netnih.gov The inclusion of a fluorine atom in the this compound structure can impart several advantageous properties.
Fluorine is the most electronegative element and is sterically similar to a hydrogen atom. researchgate.net Its introduction can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity. researchgate.net The carbon-fluorine bond is highly stable, which can protect the molecule from metabolic degradation, for instance, by blocking sites susceptible to enzymatic oxidation. wikipedia.org This enhanced metabolic stability can lead to a longer biological half-life.
Advanced Applications and Future Research Directions
8-Fluoro-3,4-dihydroisoquinolin-1(2H)-one as a Key Intermediate and Building Block in Chemical Synthesis
The true potential of this compound lies in its utility as a foundational scaffold for chemical synthesis. While direct studies on the lactam are limited, extensive research on the closely related imine, 8-fluoro-3,4-dihydroisoquinoline (B12937770), demonstrates the synthetic versatility of this core structure. researchgate.netnih.gov The lactam can be considered a stable precursor to the more reactive imine, which serves as a linchpin for introducing molecular diversity.
Research has shown that 8-fluoro-3,4-dihydroisoquinoline, synthesized via a directed ortho-lithiation reaction, is a versatile substrate for a variety of chemical transformations. researchgate.netmdpi.com These transformations include fluorine-amine exchange reactions to produce 8-amino-3,4-dihydroisoquinolines and subsequent reactions with organolithium reagents to introduce diverse substituents at the 1-position. researchgate.netmdpi.com This established reactivity provides a clear blueprint for how the 8-fluoro lactam scaffold can be elaborated into a wide array of more complex molecules, particularly 1,8-disubstituted tetrahydroisoquinolines, which are valuable in medicinal chemistry. nih.gov
| Starting Scaffold | Reaction Type | Reagents | Resulting Structure | Potential Application |
|---|---|---|---|---|
| 8-Fluoro-3,4-dihydroisoquinoline | Fluorine-Amine Exchange | Cyclic Amines (e.g., Pyrrolidine (B122466), Piperidine) | 8-(Cyclic amino)-3,4-dihydroisoquinolines | Intermediate for CNS drug candidates researchgate.netmdpi.com |
| 8-(Cyclic amino)-3,4-dihydroisoquinolines | Nucleophilic Addition | Alkyl(phenyl)lithium Reagents | 1-Alkyl(phenyl)-8-(cyclic amino)-1,2,3,4-tetrahydroisoquinolines | CNS drug candidates nih.gov |
| 8-Fluoro-3,4-dihydroisoquinoline | Reduction & Alkylation | NaBH4, Alkyl Halides | Novel 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives | Building blocks for drug discovery researchgate.net |
High-Throughput Screening (HTS) is a foundational technology in modern drug discovery, allowing for the rapid assessment of thousands to millions of compounds for biological activity. nih.govnih.gov The success of an HTS campaign is heavily dependent on the quality and diversity of the compound library being screened. stanford.edu
The this compound scaffold is an ideal starting point for constructing such libraries. The synthetic pathways established for the related imine provide a basis for creating a large set of derivatives where different functional groups can be systematically introduced at both the 1- and 8-positions. researchgate.netmdpi.com This systematic derivatization allows for the creation of a focused library of compounds built around the privileged dihydroisoquinolinone core. Screening this library against various biological targets, such as enzymes or receptors, can efficiently identify "hit" compounds that can be further optimized into lead candidates for new therapeutics. nih.gov
DNA-Encoded Library (DEL) technology represents a paradigm shift in hit identification, enabling the synthesis and screening of libraries containing billions of unique molecules. This is achieved by attaching a unique DNA tag to each chemical structure, which serves as an amplifiable barcode for identification. chemrxiv.org
This compound is a prime candidate for use as a scaffold in DEL synthesis. Its structure contains a reactive secondary amine (within the lactam) that can be used as an anchor point for the initial DNA tag. Subsequent chemical steps, such as those demonstrated on the related imine structure, can be performed to add diversity elements. researchgate.netchemrxiv.org Because the selection readout is based on function or binding, DEL screening can rapidly identify highly potent and specific molecules from an immense chemical space, making the integration of novel scaffolds like this compound a promising strategy for discovering next-generation protein degraders or other complex bioactive agents. chemrxiv.org
Potential for Development of Novel Crop Protection Agents
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is not only relevant to human health but also shows significant promise in agriculture. Research into derivatives of the parent (non-fluorinated) scaffold has demonstrated potent antioomycete activity, particularly against the significant plant pathogen Pythium recalcitrans. nih.govresearchgate.net
In one study, a library of 59 derivatives based on the 3,4-dihydroisoquinolin-1(2H)-one core was synthesized and tested. nih.gov Several compounds showed superior efficacy compared to the commercial agent hymexazol. nih.govrsc.org The most potent compound, I23 , exhibited an EC₅₀ value of 14 µM against P. recalcitrans. nih.govresearchgate.net This demonstrates that the dihydroisoquinolinone core is a viable pharmacophore for developing new crop protection agents.
The introduction of a fluorine atom, as in this compound, is a well-established strategy in agrochemical design to enhance metabolic stability and biological activity. Therefore, using this fluorinated building block to create a new generation of derivatives for testing against plant pathogens is a logical and promising future research direction.
| Compound | Description | EC₅₀ (µM) | Reference |
|---|---|---|---|
| I23 | Derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold | 14.0 | nih.govresearchgate.net |
| Hymexazol | Commercial Fungicide (Control) | 37.7 | nih.gov |
Exploration in Materials Science for Compounds with Unique Electronic Properties
While the primary focus for this compound has been in life sciences, its structural features suggest untapped potential in materials science. Fluorinated aromatic compounds are of significant interest for creating materials with unique electronic and photophysical properties. The introduction of fluorine can modulate key characteristics such as electron affinity, thermal stability, and intermolecular packing, which are critical for applications in organic electronics.
Although no specific studies have been published exploring this compound for materials science, its rigid, planar-like scaffold combined with the electron-withdrawing nature of the fluorine atom makes it an intriguing candidate for designing novel organic semiconductors, liquid crystals, or components for organic light-emitting diodes (OLEDs). Future research could involve synthesizing polymers or oligomers from this building block and characterizing their electronic and optical properties, potentially opening a new and unexplored application area for this versatile scaffold.
Prospects for Rational Design of New Bioactive Molecules
Rational drug design involves the deliberate and targeted creation of new molecules based on a deep understanding of biological targets and structure-activity relationships (SAR). nih.gov This approach contrasts with the brute-force screening of random compounds. The structure of this compound is particularly well-suited for such rational design strategies.
Key features that enable its use in rational design include:
A Rigid Scaffold: The bicyclic core provides a conformationally restricted backbone, which simplifies computational modeling and helps in understanding the precise orientation of substituents within a target's binding pocket.
Defined Vector Space: The demonstrated ability to add diverse chemical groups at specific positions (e.g., C1 and N8) allows for the systematic exploration of chemical space to optimize interactions with a target. researchgate.netmdpi.com
Strategic Fluorine Atom: The 8-fluoro group significantly alters the electronic landscape of the aromatic ring. It can form specific interactions (like hydrogen bonds or halogen bonds) with protein residues and can block metabolic degradation, enhancing the pharmacokinetic profile of a molecule. researchgate.net
Hydrogen Bonding Capability: The lactam moiety contains both a hydrogen bond donor (N-H) and acceptor (C=O), providing key interaction points for binding to biological targets.
By using computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling, as has been done for the parent scaffold in agrochemical research, scientists can predict how modifications to the this compound core will affect biological activity. nih.govresearchgate.netnih.gov This allows for the design of new molecules with a higher probability of success, accelerating the discovery of novel drugs and other bioactive compounds.
Q & A
Q. What are the key spectroscopic and crystallographic methods for characterizing 8-fluoro-3,4-dihydroisoquinolin-1(2H)-one?
Characterization relies on 1H NMR , mass spectrometry (MS) , and single-crystal X-ray diffraction . For example:
- 1H NMR (CDCl₃ or DMSO-d₆) identifies substituent environments, such as δ 8.13–8.07 ppm for aromatic protons and δ 4.06–2.96 ppm for aliphatic protons in derivatives .
- MS (EI or ESI) confirms molecular weight, e.g., MH⁺ peaks at 282 for nitro-substituted analogs .
- X-ray crystallography (monoclinic system, space group C2/c) reveals hydrogen bonding (C–H···π interactions) and dihedral angles between fused rings .
Q. What are standard synthetic routes for this compound derivatives?
A typical protocol involves:
Cyclization : Reacting brominated intermediates with NaOH in ethanol under reflux (24 hours) to form the dihydroisoquinolinone core .
Functionalization : Alkylation or amidation using reagents like 2-(dimethylamino)ethyl chloride (yield: 44.8%) under anhydrous conditions .
Purification : Column chromatography (petroleum ether/ethyl acetate, 5:1) and recrystallization (ethanol) to isolate pure products .
Q. How is purity validated during synthesis?
- HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane) assess purity.
- Melting points (e.g., 433–434 K) confirm crystallinity .
Advanced Research Questions
Q. How can contradictory NMR data for substituted derivatives be resolved?
Discrepancies in splitting patterns (e.g., aromatic vs. aliphatic protons) arise from solvent effects , substituent electronic environments , or dynamic processes . Strategies include:
Q. What statistical methods are used to evaluate bioactivity data for dihydroisoquinolinone derivatives?
Q. How are reaction conditions optimized for high-yield synthesis of fluorinated analogs?
Key parameters include:
- Catalyst screening : Co(III)-catalyzed C–H allylation improves regioselectivity for allyl-substituted derivatives .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for nitro or chloro substituents .
- Temperature control : Reflux (Δ = 80°C) minimizes side reactions during cyclization .
Q. What computational tools support structural analysis and drug design?
- Lipid Search (MS/MS database) identifies fragmentation patterns for novel derivatives .
- Density Functional Theory (DFT) calculates electrostatic potential maps to predict reactive sites for electrophilic substitution .
- Molecular docking (AutoDock Vina) screens interactions with biological targets (e.g., kinase domains) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
